C-Terminal Benzylamide Modification Enhances Functional Potency by Over Two Orders of Magnitude
The primary functional differentiation of N-Formyl-Met-Leu-Phe benzylamide is its substantially enhanced biological activity compared to its free acid counterpart, fMLF. In a direct comparison, the benzylamide derivative was found to be 12- to 533-fold more active than the free acid in inducing lysosomal enzyme release from rabbit neutrophils [1]. This modification neutralizes the negative charge at the C-terminus, a key determinant of FPR1 activation [1].
| Evidence Dimension | Biological Activity (Lysosomal Enzyme Release) |
|---|---|
| Target Compound Data | 12- to 533-fold more active than free acid |
| Comparator Or Baseline | CHO-Met-Leu-Phe-OH (fMLF, free acid form) |
| Quantified Difference | 12- to 533-fold increase in potency |
| Conditions | Lysosomal enzyme release assay in cytochalasin B-treated rabbit polymorphonuclear leukocytes |
Why This Matters
This demonstrates that the benzylamide modification is not a subtle tweak but a critical determinant of potency, making the compound essential for experiments requiring strong FPR activation or for mimicking high-efficacy signaling events.
- [1] Freer, R.J., Day, A.R., Muthukumaraswamy, N., Pinon, D., Wu, A., Showell, H.J., & Becker, E.L. (1982). Formyl peptide chemoattractants: a model of the receptor on rabbit neutrophils. Biochemistry, 21(2), 257-263. View Source
